molecular formula C13H17NO3 B2570884 N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide CAS No. 2305468-53-3

N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide

Cat. No.: B2570884
CAS No.: 2305468-53-3
M. Wt: 235.283
InChI Key: XXSVAJOLBHFMDT-UHFFFAOYSA-N
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Description

N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide is an organic compound with a complex structure that includes a phenyl ring substituted with a methoxyethoxy group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide typically involves the reaction of 3-(2-methoxyethoxy)benzylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond in the prop-2-enamide moiety to a single bond.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂) with catalysts

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Saturated amides

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-N-phenylbut-2-enamide: Similar structure but with a methyl group instead of the methoxyethoxy group.

    N-Phenylprop-2-enamide: Lacks the methoxyethoxy substitution on the phenyl ring.

Uniqueness

N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide is unique due to the presence of the methoxyethoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[[3-(2-methoxyethoxy)phenyl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-13(15)14-10-11-5-4-6-12(9-11)17-8-7-16-2/h3-6,9H,1,7-8,10H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSVAJOLBHFMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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